N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-18(2)12-11(9-15-14(17-12)19(3)4)16-13(20)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFZFCZMJVBQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2CCCC2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopentanecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl or vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopentanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the compound with structurally related pyrimidine derivatives documented in patents and chemical databases. Key differences in substituents, solubility, and biological activity are highlighted.
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Findings :
Substituent Effects on Solubility: The cyclopentanecarboxamide group in the target compound may enhance lipophilicity compared to the benzamide or furopyrimidine substituents in analogs . This could influence membrane permeability but reduce aqueous solubility, a critical factor for bioavailability. The dimethylamino groups at positions 2 and 4 are shared across all compounds, suggesting a role in hydrogen bonding or electrostatic interactions with target proteins.
Biological Activity: The furopyrimidine derivative in is described as a kinase inhibitor, with crystallographic data indicating stable binding to ATP pockets. The fused ring system may confer rigidity, enhancing target affinity compared to the simpler pyrimidine core of the target compound. The quinoline-pyrimidine hybrid in demonstrates dual targeting of kinase and G-protein-coupled receptors (GPCRs), attributed to its extended aromatic system. The absence of such a hybrid structure in the target compound may limit its polypharmacology.
Biological Activity
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with two dimethylamino groups at the 2 and 4 positions, and a cyclopentanecarboxamide moiety. This unique structure contributes to its biological properties, particularly in targeting specific enzymes or receptors.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, modifications in the pyrimidine structure often enhance cytotoxicity against various cancer cell lines. The presence of electron-donating groups such as dimethylamino has been shown to increase the lipophilicity and bioavailability of these compounds, which is crucial for their efficacy in vivo.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Targeted Cell Lines |
|---|---|---|---|
| This compound | Anticancer | TBD | MDA-MB-231, A549 |
| Similar Pyrimidine Derivative | Antiviral | 1.61 | NIH/3T3 |
| Thiazole-based Compound | Cytotoxic | 1.98 | SK-Hep-1, MDA-MB-231 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds with similar structures have shown to inhibit the activity of kinases involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the pyrimidine ring significantly influence its potency and selectivity:
- Dimethylamino Substituents : Enhance solubility and cellular uptake.
- Cyclopentanecarboxamide Moiety : Provides structural rigidity that may improve binding affinity to target proteins.
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against MDA-MB-231 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value that suggests potent activity compared to standard chemotherapeutics.
Study 2: Kinase Inhibition
Another investigation focused on the compound's ability to inhibit specific kinases involved in tumor growth. Results indicated that the compound effectively reduced kinase activity in vitro, leading to decreased cell viability in treated cell lines.
Q & A
Basic: What are the common synthetic routes for N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopentanecarboxamide?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyrimidine core via condensation of 2,4-diaminopyrimidine with dimethylamine derivatives under controlled pH and temperature (5–10°C) to prevent side reactions .
- Step 2: Cyclopentanecarboxamide coupling using acylation agents like EDCI/HOBt in anhydrous dichloromethane, followed by purification via column chromatography .
- Critical Parameters: Reaction time (12–24 hrs), solvent polarity, and stoichiometric ratios to ensure >85% yield .
Basic: How is the structural integrity of the compound confirmed?
Answer:
Key analytical methods include:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm; pyrimidine carbons at 155–160 ppm) .
- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H] at m/z 301.34) validate molecular weight .
- IR Spectroscopy: Absorbance bands for amide C=O (1620–1680 cm) and pyrimidine ring vibrations (1500–1550 cm) .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
- Temperature Control: Maintain ≤10°C during acylation to prevent hydrolysis of reactive intermediates .
- Solvent Selection: Use anhydrous DMF for coupling steps to enhance solubility while avoiding protic solvents that promote degradation .
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura cross-coupling to reduce undesired homocoupling by-products .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., IC50_{50}50 variability)?
Answer:
- Standardize Assays: Replicate studies under uniform conditions (e.g., cell line specificity, serum concentration) to isolate compound-specific effects .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to account for variability in assay protocols .
- Structural Confirmation: Re-analyze compound purity via HPLC (>98%) to rule out impurities skewing activity results .
Basic: What solvents are suitable for dissolving this compound?
Answer:
- Polar Solvents: DMSO, DMF, or methanol due to hydrogen-bonding capacity from the carboxamide and pyrimidine groups .
- Avoid Non-Polar Solvents: Hexane or toluene result in poor solubility (<1 mg/mL) .
Advanced: How to design experiments to determine the compound’s enzyme inhibition mechanism?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (K, k/k) with immobilized target enzymes .
- X-ray Crystallography: Resolve co-crystal structures to identify binding pockets (e.g., interactions with pyrimidine’s dimethylamino groups) .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-enzyme binding to assess thermodynamic drivers .
Basic: What are the primary research applications of this compound?
Answer:
- Medicinal Chemistry: Potent inhibitor of kinases (e.g., IC = 0.004–0.25 μM in cancer cell assays) and modulator of immune pathways .
- Material Science: Functional component in supramolecular assemblies due to π-π stacking from the pyrimidine ring .
Advanced: How do structural modifications (e.g., lacking dimethylamino groups) impact biological activity?
Answer:
- Dimethylamino Removal: Analogs without these groups show 10-fold reduced binding affinity (ΔK = 15 nM → 150 nM) due to loss of hydrogen-bonding and steric interactions .
- Substituent Screening: Fluorine or chlorine additions at the cyclopentane ring enhance lipophilicity (clogP +0.5), improving blood-brain barrier penetration in neurotargeting studies .
Advanced: What challenges arise in characterizing degradation products under oxidative conditions?
Answer:
- Analytical Methods: Use HPLC-MS with C18 columns to separate and identify N-oxide derivatives (e.g., m/z +16 for oxidation) .
- Stress Testing: Expose the compound to 3% HO at 40°C for 48 hrs to simulate oxidative degradation, followed by stability-indicating assays .
Basic: How stable is the compound under standard laboratory conditions?
Answer:
- Short-Term Stability: Stable at 25°C in dark, dry environments for ≥6 months .
- Sensitivities: Degrades in >40°C or under UV light; store at -20°C with desiccants for long-term preservation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
